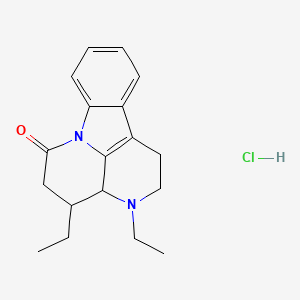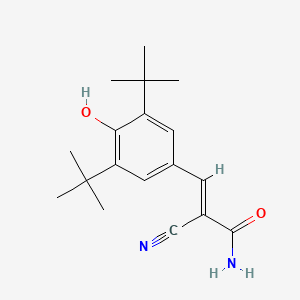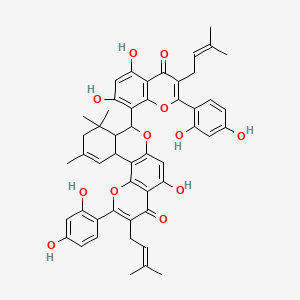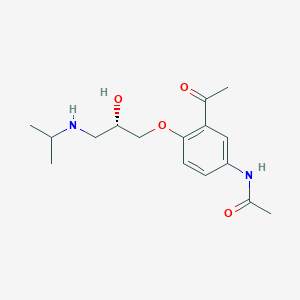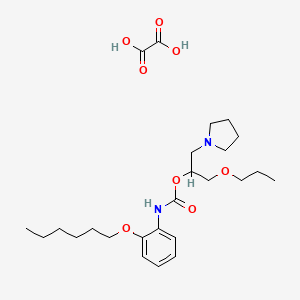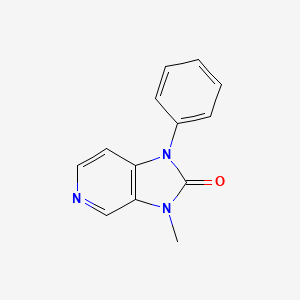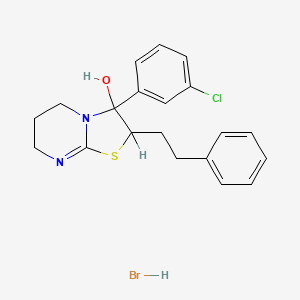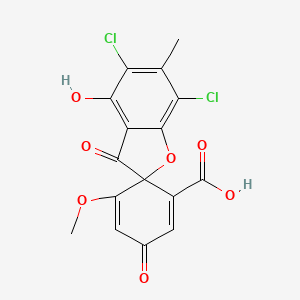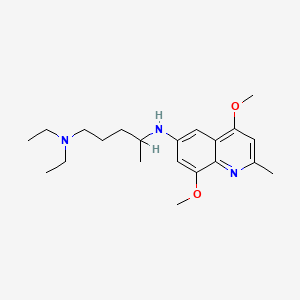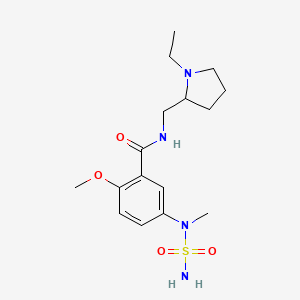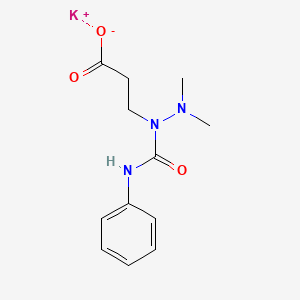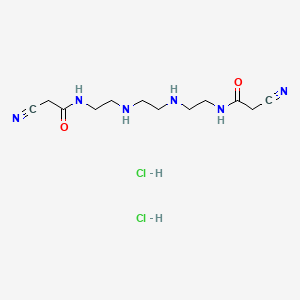
Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- is a complex organic compound with the molecular formula C9H18N4OS. This compound is characterized by its unique structure, which includes a propanamide backbone with various functional groups attached, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine to form the hydrazide. The final step involves the reaction of the hydrazide with 2-propenylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine and thioxomethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated products at the amine or thioxomethyl groups.
Applications De Recherche Scientifique
Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- involves its interaction with specific molecular targets. The compound is known to interact with enzymes and proteins, potentially inhibiting their activity. The thioxomethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide, 2,2-dimethyl-: A simpler analog with fewer functional groups.
Propanamide, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-: A closely related compound with a methylamino group instead of a propenylamino group.
Uniqueness
Propanamide, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the propenylamino group distinguishes it from similar compounds, potentially leading to different biological interactions and applications.
Propriétés
Numéro CAS |
96804-73-8 |
|---|---|
Formule moléculaire |
C9H18N4OS |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
3-[dimethylamino(prop-2-enylcarbamothioyl)amino]propanamide |
InChI |
InChI=1S/C9H18N4OS/c1-4-6-11-9(15)13(12(2)3)7-5-8(10)14/h4H,1,5-7H2,2-3H3,(H2,10,14)(H,11,15) |
Clé InChI |
TYDWDRDDSRMDPD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N(CCC(=O)N)C(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


